molecular formula C11H7NO2S B142003 Methyl 5-cyano-1-benzothiophene-2-carboxylate CAS No. 146137-93-1

Methyl 5-cyano-1-benzothiophene-2-carboxylate

Cat. No.: B142003
CAS No.: 146137-93-1
M. Wt: 217.25 g/mol
InChI Key: YFASDULUSJYUSP-UHFFFAOYSA-N
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Description

Methyl 5-cyano-1-benzothiophene-2-carboxylate is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-1-benzothiophene-2-carboxylate typically involves the condensation of a cyano ester with a thiophene derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide in an alcohol solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups on the benzene ring.

Scientific Research Applications

Methyl 5-cyano-1-benzothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-cyano-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The cyano and carboxylate groups can form hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-cyano-2-thiophenecarboxylate
  • Methyl 5-cyano-1-benzofuran-2-carboxylate
  • Methyl 5-cyano-1-indole-2-carboxylate

Uniqueness

Methyl 5-cyano-1-benzothiophene-2-carboxylate is unique due to the presence of both a cyano group and a carboxylate group on the benzothiophene ring. This combination allows for diverse chemical reactivity and potential biological activity. The benzothiophene core also imparts unique electronic properties, making it valuable in materials science applications .

Properties

IUPAC Name

methyl 5-cyano-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2S/c1-14-11(13)10-5-8-4-7(6-12)2-3-9(8)15-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFASDULUSJYUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621399
Record name Methyl 5-cyano-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146137-93-1
Record name Methyl 5-cyanobenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146137-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-cyano-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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